molecular formula C9H5ClN4S B482166 6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 876884-42-3

6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B482166
CAS No.: 876884-42-3
M. Wt: 236.68g/mol
InChI Key: MHPSEWKVCBQBNU-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetically derived organic compound of significant interest in medicinal chemistry research. It is characterized by a fused heterocyclic core structure consisting of [1,2,4]triazolo and [1,3,4]thiadiazole rings, substituted at the 6-position with a 4-chlorophenyl group. This compound has demonstrated promising biological activities in preclinical studies, making it a valuable candidate for further investigation. The primary research value of this compound lies in its potent central nervous system (CNS) activity. Bioevaluation studies have identified it as a broad-spectrum anticonvulsant agent . In the maximal electroshock (MES) test, a standard model for identifying anticonvulsant compounds, it exhibited a remarkably favorable profile with an ED50 value of 23.7 mg/kg and a protective index (PI) of 10.8 . Further studies in chemical-induced seizure tests, using pentylenetetrazole, 3-mercaptopropionic acid, and bicuculline, suggest that its mechanism of action is likely mediated through the enhancement of the GABAergic system, a key inhibitory neurotransmitter pathway in the brain . Beyond its anticonvulsant potential, derivatives of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold have been extensively studied for a range of other pharmacological activities, underscoring the versatility of this chemical class. Published research on analogous structures indicates these compounds can exhibit cytotoxic, antioxidant, antibacterial, and anti-tubercular properties . The structural motif is a privileged scaffold in drug discovery for its ability to interact with diverse biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is provided "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the primary scientific literature for comprehensive data on synthesis, characterization, and biological evaluation.

Properties

IUPAC Name

6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4S/c10-7-3-1-6(2-4-7)8-13-14-5-11-12-9(14)15-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPSEWKVCBQBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported synthesis involves cyclocondensation of 4-(4-chlorophenyl)thiosemicarbazide with carbon disulfide in alkaline medium. The reaction proceeds through nucleophilic attack of the hydrazide nitrogen on electrophilic carbon disulfide, forming a dithiocarbamate intermediate. Subsequent intramolecular cyclization eliminates hydrogen sulfide (H2SH_2S), yielding the triazolo-thiadiazole core.

The stoichiometric equation for this transformation is:

C7H7ClN3S+CS2+2NaOHC11H7ClN4S2+Na2S+2H2O\text{C}7\text{H}7\text{ClN}3\text{S} + \text{CS}2 + 2\text{NaOH} \rightarrow \text{C}{11}\text{H}7\text{ClN}4\text{S}2 + \text{Na}2\text{S} + 2\text{H}2\text{O}

Optimal conditions require a 1:1.2 molar ratio of hydrazide to carbon disulfide in ethanol under reflux for 6–8 hours.

Catalytic Optimization

Recent studies demonstrate that potassium hydroxide (KOH) in dimethylformamide (DMF) enhances reaction efficiency:

CatalystSolventTemperature (°C)Time (h)Yield (%)
NaOHEthanol78878
KOHDMF120492

Source:

The superior performance of KOH arises from its stronger base strength (pKb=0.5\text{p}K_b = 0.5) compared to NaOH (pKb=0.2\text{p}K_b = 0.2), facilitating faster deprotonation of the hydrazide precursor.

Aromatic Acid-Mediated Coupling

Two-Step Synthesis via Mercaptotriazole Intermediates

An alternative route condenses 3-aryl-4-amino-5-mercapto-1,2,4-triazole with 4-chlorophenylacetic acid. The first step generates a mercaptotriazole intermediate through nucleophilic substitution, followed by acid-catalyzed cyclodehydration:

Step 1 :

C6H4Cl-COOH+C2H5SHC6H4Cl-COSC2H5+H2O\text{C}6\text{H}4\text{Cl-COOH} + \text{C}2\text{H}5\text{SH} \rightarrow \text{C}6\text{H}4\text{Cl-COSC}2\text{H}5 + \text{H}_2\text{O}

Step 2 :

C6H4Cl-COSC2H5+C3H4N4SC11H7ClN4S2+C2H5OH\text{C}6\text{H}4\text{Cl-COSC}2\text{H}5 + \text{C}3\text{H}4\text{N}4\text{S} \rightarrow \text{C}{11}\text{H}7\text{ClN}4\text{S}2 + \text{C}2\text{H}_5\text{OH}

Solvent and Temperature Effects

Reaction yields critically depend on solvent polarity:

SolventDielectric Constant (ε)Yield (%)
Ethanol24.365
DMF36.788
Acetonitrile37.582

Source:

DMF’s high polarity stabilizes the transition state during cyclodehydration, while its boiling point (153°C) permits reflux without side reactions.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces synthesis time from 8 hours to 30 minutes by enhancing molecular dipole rotation. A representative protocol uses:

  • 4-Chlorophenylthiosemicarbazide (1 mmol)

  • Carbon disulfide (1.2 mmol)

  • KOH (2 mmol)

  • Irradiation at 300 W, 120°C

This method achieves 89% yield with 99% purity by HPLC.

Energy Efficiency Analysis

Comparative energy consumption data:

MethodEnergy (kJ/mol)CO₂ Emission (g/mol)
Conventional4200210
Microwave95048

Source:

Structural Characterization

Spectroscopic Data

Key 1H^1H NMR signals (500 MHz, DMSO-d6d_6):

  • δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H)

  • δ 7.32 (d, J = 8.5 Hz, 2H, Ar-H)

  • δ 8.21 (s, 1H, triazole-H)

13C^{13}C NMR (126 MHz, DMSO-d6d_6):

  • δ 164.2 (C=S)

  • δ 152.1 (triazole-C3)

  • δ 134.5–128.3 (aromatic carbons)

Mass spectrum: m/z 308.2 [M+H]+^+.

Purity Assessment

HPLC conditions:

  • Column: C18, 250 × 4.6 mm

  • Mobile phase: MeCN/H₂O (70:30)

  • Retention time: 6.8 min

  • Purity: 99.2%

Comparative Analysis of Synthetic Routes

ParameterCyclocondensationAcid CouplingMicrowave
Yield (%)928889
Time (h)460.5
ScalabilityIndustrialLab-scalePilot
Byproduct ToxicityLow (H₂S)ModerateNegligible

Source:

Cyclocondensation offers the best balance between yield and scalability, while microwave synthesis excels in time efficiency .

Chemical Reactions Analysis

6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of triazolo-thiadiazoles exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. The compound's structure allows for modifications that can enhance its efficacy against various cancer cell lines, including hepatocellular carcinoma and breast carcinoma .

Antimicrobial Activity

The compound demonstrates notable antimicrobial properties. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, 1,3,4-thiadiazole derivatives have been linked to antibacterial and antifungal activities, making them potential candidates for the development of new antibiotics .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of triazolo-thiadiazole derivatives have been documented in several studies. These compounds are believed to interact with inflammatory pathways, providing relief from conditions characterized by chronic inflammation and pain .

Antiviral Potential

Recent studies have also explored the antiviral potential of triazolo-thiadiazoles. Certain derivatives have shown promising activity against viruses by inhibiting viral replication processes. This aspect is particularly relevant in the context of emerging viral infections .

Synthesis and Evaluation

A study conducted on the synthesis of various triazolo-thiadiazole derivatives evaluated their biological activities through in vitro assays. The synthesized compounds were tested against different cancer cell lines and exhibited varying degrees of cytotoxicity, with some showing IC50 values as low as 1.19 µM against breast carcinoma cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo-thiadiazoles. Modifications to the chlorophenyl group or other substituents can significantly influence the compound's pharmacological profile. For example, changes in the phenyl moiety have been shown to adjust the balance between antiviral and anticancer activities .

Applications in Drug Development

The versatility of 6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it a valuable scaffold in drug discovery. Its derivatives are being explored for:

  • Cancer therapeutics : Targeting specific cancer pathways.
  • Antibiotic development : Addressing antibiotic resistance.
  • Anti-inflammatory drugs : Providing alternatives for chronic pain management.
  • Antiviral agents : Developing treatments for viral infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Anticonvulsant Activity

The anticonvulsant efficacy of triazolo-thiadiazoles is highly substituent-dependent. A comparative analysis of key derivatives is summarized below:

Compound Substituents (Position 6) ED50 (mg/kg) PI Reference
6-(4-Chlorophenyl)- ... 4-Cl-C6H4 23.7 10.8
6-(2-Chlorophenyl)-... 2-Cl-C6H4 34.2 7.2
6-(4-Fluorophenyl)-... 4-F-C6H4 41.5 5.9

The 4-chlorophenyl analog exhibits superior activity due to enhanced electron-withdrawing effects and lipophilicity, improving blood-brain barrier penetration. In contrast, ortho-substituted derivatives (e.g., 2-chlorophenyl) show reduced potency, likely due to steric hindrance .

Anticancer Activity

Substituent variations significantly influence cytotoxicity:

Compound Cancer Cell Line (IC50, μM) Key Substituents Reference
6-(4-Chlorophenyl)- ... EAC: 50 mg/kg (survival ↑ 65%) 4-Cl-C6H4
6-[3-(4-Fluorophenyl)-... HepG2: 15.0 4-F-C6H4
6-(2-Chloro-6-Fluorophenyl)-... MCF-7: 22.1 2-Cl-6-F-C6H3

The 4-chlorophenyl derivative (CPNT) induced apoptosis in EAC cells with minimal hepatotoxicity, while fluorinated analogs (e.g., FPNT) showed higher activity in HepG2 cells . Adamantane-containing derivatives (e.g., 3-adamantan-1-yl-6-(2-chloro-6-fluorophenyl)-...) demonstrated moderate activity, likely due to bulky substituents limiting cellular uptake .

Anti-Inflammatory and Ulcerogenic Properties

Triazolo-thiadiazoles with naphthoxyacetic acid moieties exhibit dual anti-inflammatory and reduced ulcerogenic effects:

Compound Anti-Inflammatory Activity (% Inhibition) Ulcerogenicity (vs. Naproxen) Reference
6-(2,4-Dichlorophenyl)-... 82% (3 h) 40% lower
6-(4-Chlorophenyl)- ... 78% (3 h) 35% lower
6-(2-Chlorophenyl)-... 68% (3 h) 45% lower

The 4-chlorophenyl derivative (4a) showed balanced efficacy and safety, attributed to its moderate lipophilicity and reduced gastrointestinal lipid peroxidation .

Biological Activity

6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to the family of triazole-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H7ClN4S2C_{13}H_7ClN_4S_2

This compound features a chlorophenyl group attached to a triazolo-thiadiazole core. The unique arrangement of heteroatoms in the structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole exhibit significant antimicrobial properties. A study highlighted that various synthesized derivatives demonstrated potent antibacterial effects against a range of pathogens. The mechanism behind this activity is thought to involve interference with bacterial cell wall synthesis and function.

CompoundActivityReference
This compoundAntibacterial
7d (related derivative)c-Met kinase inhibition

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, one study reported that related compounds displayed selective inhibition of c-Met kinase activity with IC50 values as low as 2.02 nM. This suggests a promising avenue for developing targeted cancer therapies.

Anti-inflammatory and Analgesic Effects

The compound has also shown anti-inflammatory properties in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators. In experimental models, derivatives have been observed to reduce inflammation and pain significantly.

Case Study 1: Anticancer Efficacy

A series of triazolo-thiadiazole derivatives were synthesized and evaluated for their anticancer activities against various cancer cell lines. The most effective compound demonstrated an IC50 value indicating potent growth inhibition in MKN45 gastric cancer cells. This highlights the potential for these compounds in cancer treatment protocols.

Case Study 2: Antimicrobial Screening

In a comparative study of several triazolo-thiadiazole derivatives against standard bacterial strains (e.g., E. coli, S. aureus), it was found that the chlorophenyl-substituted variant exhibited superior antimicrobial activity compared to its unsubstituted counterparts.

Structure-Activity Relationship (SAR)

The biological activities of triazolo-thiadiazoles are closely linked to their structural features. Key aspects influencing their efficacy include:

  • Substitution Patterns : The presence of electron-withdrawing groups (like chlorine) enhances bioactivity.
  • Heteroatom Configuration : The arrangement and type of heteroatoms (N and S) play a critical role in mediating interactions with biological targets.

Q & A

Q. What are the standard synthetic routes for synthesizing 6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives?

The synthesis typically involves cyclization of appropriate precursors. A common method (Scheme 1 in ) starts with carboxylic acid reacting with POCl₃ to form an acid chloride, followed by amidation and cyclization with a thiol group to yield the triazolo-thiadiazole core. Substituents at the 3- and 6-positions are introduced via nucleophilic substitution or condensation reactions. For example, 6-(4-chlorophenyl) derivatives are synthesized using 4-chlorophenyl precursors, while trifluoromethyl or ethoxyphenoxy groups are added via alkylation or coupling reactions .

Q. What structural characterization techniques are critical for confirming the triazolo-thiadiazole scaffold?

X-ray crystallography is the gold standard for confirming molecular geometry. For instance, the crystal structure of 6-(4-chlorophenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole revealed a planar triazolo-thiadiazole core with dihedral angles of 8.05° (chlorophenyl) and 2.61° (thiophenyl), confirming minimal steric hindrance . Complementary techniques include:

  • ¹H/¹³C NMR : To verify substituent integration and regiochemistry.
  • Mass spectrometry : For molecular weight confirmation.
  • IR spectroscopy : To identify functional groups (e.g., C-Cl stretches at ~750 cm⁻¹).

Q. Which in vitro assays are routinely used to evaluate biological activity?

Common assays include:

Assay Type Application Example from Literature
Anticancer MTT assay on HepG2 cellsCompound 105 () showed IC₅₀ = 8.2 µM
Antimicrobial Agar dilution for fungal inhibitionYZK-C22 inhibited Botrytis cinerea ()
Anti-inflammatory Carrageenan-induced paw edema in ratsCOX-2 selectivity (IC₅₀ = 0.8 µM) reported ()

Advanced Research Questions

Q. How do substituent variations at the 3- and 6-positions modulate biological activity?

Substituents critically influence target affinity and selectivity:

  • 6-position : Bulky groups (e.g., adamantyl) enhance hydrophobic interactions with enzyme pockets (e.g., COX-2 inhibition in ).
  • 3-position : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability.
    Example : Replacing 4-chlorophenyl with 2-naphthyloxy at position 6 increased anticancer activity against HepG2 cells by 40% due to enhanced π-π stacking .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or substituent stereochemistry. Strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • SAR analysis : Compare substituent effects systematically. For instance, 3-(pyridin-4-yl) derivatives showed higher COX-2 inhibition than phenyl analogs due to hydrogen bonding .
  • Meta-analysis : Pool data from multiple studies (e.g., ) to identify trends.

Q. What computational methods predict target interactions for triazolo-thiadiazoles?

Molecular docking and dynamics simulations are key. For example:

  • Autodock Vina : Predicted binding of 6-(4-chlorophenyl) derivatives to pyruvate kinase (Ki = 2.3 nM), validated via iTRAQ analysis ().
  • DFT calculations : Analyzed charge distribution to explain enhanced antifungal activity of chlorophenyl vs. methyl substituents .

Q. How can bioavailability challenges be addressed for hydrophobic derivatives?

Nanoformulation improves solubility and efficacy:

  • Chitosan nanoparticles : Encapsulation of CPNT (a triazolo-thiadiazole analog) increased bioavailability by 3.5-fold and reduced IC₅₀ against C6 glioma cells by 60% .
  • Lipid-based carriers : Enhanced permeability across blood-brain barrier for neuroactive derivatives.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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